Guanidine, amino-, bicarbonate
Description
Structural Features and Zwitterionic Character of Aminoguanidine (B1677879) Bicarbonate
The molecular structure of aminoguanidine bicarbonate is noteworthy. evitachem.com X-ray analysis has revealed that in its solid state, the compound exists as a zwitterionic molecule, specifically as 2-guanidinium-1-aminocarboxylate monohydrate. atamanchemicals.comatamanchemicals.comevitachem.comijpbs.com This means the molecule contains both a positive and a negative charge, with a guanidinium (B1211019) group attached to a hydrogen carbonate moiety. evitachem.com This zwitterionic nature is a key characteristic that influences its physical and chemical properties. evitachem.com
The presence of both acidic and basic centers within the same molecule contributes to its reactivity and stability. atamanchemicals.comevitachem.com The compound appears as a white to off-white crystalline powder. atamanchemicals.com It is slightly soluble in water, and while recrystallization from hot water is possible, it may lead to some decomposition. atamanchemicals.comatamanchemicals.comevitachem.com
Table 2: Physicochemical Properties of Aminoguanidine Bicarbonate
| Property | Value |
|---|---|
| Appearance | White to cream to light yellow crystalline powder atamanchemicals.comthermofisher.com |
| Melting Point | Decomposes at approximately 170–172 °C evitachem.com |
| Solubility in water | Slightly soluble atamanchemicals.comatamanchemicals.comevitachem.com |
| pH (5 g/l in H₂O at 20°C) | 8.9 atamanchemicals.com |
Evolution of Research Perspectives on the Aminoguanidine Scaffold
The scientific journey of the aminoguanidine scaffold dates back over a century. However, there has been a significant resurgence in interest over the past few decades as researchers have uncovered its diverse biological properties and potential applications. Initially recognized for its role in the synthesis of dyes and other commercial products, the focus of research has progressively shifted towards its utility in medicinal chemistry. atamankimya.com
The aminoguanidine structure is now seen as a versatile scaffold for developing new therapeutic agents. ijisrt.com Its derivatives have been extensively studied for a variety of biological activities. ijisrt.comnih.gov This evolution in perspective highlights the transition of aminoguanidine and its salts from basic industrial chemicals to key components in the design of complex, biologically active molecules. Research has demonstrated the utility of the aminoguanidine scaffold in creating compounds with antimicrobial properties, among others. nih.govnih.gov
Significance as a Fundamental Building Block in Advanced Organic Chemistry
Aminoguanidine bicarbonate is a crucial precursor for the synthesis of a wide variety of organic compounds, particularly heterocyclic compounds. atamanchemicals.comevitachem.comat.ua The presence of a three-nitrogen and one-carbon atom chain in its structure makes it a versatile starting material for numerous cyclization reactions. at.ua
It is widely used in the synthesis of 3-amino-1,2,4-triazoles, which are important pharmacophores in drug discovery. at.uamdpi.comresearchgate.net The reaction of aminoguanidine bicarbonate with carboxylic acids or their derivatives is a common method for preparing these triazole systems. ijisrt.commdpi.com Furthermore, it serves as an intermediate for producing various pharmaceuticals, agrochemicals, and dyestuffs. atamanchemicals.comsanjaychemindia.com Its role as a foundational building block allows researchers and manufacturers to create innovative and diverse molecular structures. atamankimya.comactylis.com For instance, it has been used in the synthesis of novel aminoguanidine derivatives with potential antibacterial activity. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C2H8N4O3 |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
amino(diaminomethylidene)azanium;hydrogen carbonate |
InChI |
InChI=1S/CH6N4.CH2O3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H2,2,3,4) |
InChI Key |
OTXHZHQQWQTQMW-UHFFFAOYSA-N |
Canonical SMILES |
C(=[NH+]N)(N)N.C(=O)(O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization of Aminoguanidine Bicarbonate
Historical Development of Aminoguanidine (B1677879) Bicarbonate Synthesis Routes
The foundational synthetic routes for aminoguanidine bicarbonate were established in the late 19th and early 20th centuries. These methods, while effective, often involved harsh reaction conditions, multi-step procedures, and challenges in product purification. Three principal historical routes have been extensively documented.
Reduction of Nitroguanidine
One of the earliest methods for producing aminoguanidine involves the reduction of nitroguanidine. sciencemadness.org This approach typically utilizes a reducing agent in an acidic medium to convert the nitro group to an amino group.
A common historical procedure involves the use of zinc dust and acetic acid. sciencemadness.org In this method, a paste of nitroguanidine and zinc dust is prepared and slowly added to a cooled acetic acid solution, maintaining the temperature between 5°C and 15°C. orgsyn.org The reduction process can be monitored by testing for the presence of unreacted nitroguanidine. orgsyn.org Upon completion, the aminoguanidine is typically isolated as the bicarbonate salt by adding sodium bicarbonate, which is sparingly soluble in water. orgsyn.orgsciencemadness.org Yields for this method have been reported to be around 63-65%. sciencemadness.orgorgsyn.org An alternative approach involves the electrolytic reduction of nitroguanidine. sciencemadness.orgorgsyn.org
A specific example of the zinc reduction method involves grinding nitroguanidine and purified zinc dust together, then forming a thick paste with water. orgsyn.org This paste is added slowly to a cooled solution of glacial acetic acid while maintaining a low temperature. orgsyn.org After the reduction is complete, the mixture is filtered, and ammonium chloride is added to the filtrate to prevent the co-precipitation of zinc salts. orgsyn.org Finally, the addition of sodium bicarbonate precipitates the aminoguanidine bicarbonate. orgsyn.org
Table 1: Key Parameters for Nitroguanidine Reduction via Zinc Dust and Acetic Acid
| Parameter | Value/Condition | Source |
|---|---|---|
| Reducing Agent | Zinc Dust | sciencemadness.orgorgsyn.org |
| Acid Medium | Glacial Acetic Acid | sciencemadness.orgorgsyn.org |
| Reaction Temperature | 5-15 °C | orgsyn.org |
| Precipitating Agent | Sodium Bicarbonate | orgsyn.org |
| Reported Yield | 63-64% | orgsyn.org |
Reaction of Calcium Cyanamide with Hydrazine (B178648) Systems
The synthesis of aminoguanidine bicarbonate from calcium cyanamide and hydrazine represents a significant commercial route. google.comat.ua This method is based on the hydrazination of cyanamide, which is derived from calcium cyanamide (lime-nitrogen). google.comgeraldgrain.com The process involves reacting an aqueous solution of calcium cyanamide with a hydrazine salt, typically hydrazine sulfate, or with hydrazine hydrate in the presence of an acid. at.uaatamanchemicals.com
The reaction conditions, particularly pH and temperature, are crucial for optimizing the yield and minimizing the formation of byproducts like dicyandiamide. google.comat.ua One patented process describes reacting calcium cyanamide with an acidic aqueous solution of hydrazine hydrate at an elevated temperature (75-95°C) and a pH between 5 and 6. google.comgeraldgrain.com After the reaction, the resulting aminoguanidine solution is filtered to remove inorganic salts, and then an alkali metal bicarbonate is added to precipitate the aminoguanidine bicarbonate. google.com This method can achieve yields exceeding 90% based on the amount of hydrazine hydrate used. google.comgeraldgrain.com
Another variation involves reacting calcium cyanamide and a hydrazine component (such as hydrazine sulfate) at a pH of 7 to 9.5. at.uagoogle.com Maintaining a low concentration of cyanamide throughout the reaction is important to prevent the formation of dicyandiamide. google.com
Table 2: Comparison of Process Parameters for Aminoguanidine Bicarbonate Synthesis from Calcium Cyanamide
| Parameter | Method 1 (Acidic) | Method 2 (Alkaline) | Source |
|---|---|---|---|
| Hydrazine Source | Hydrazine Hydrate | Hydrazine Sulfate / Hydrate | at.uageraldgrain.com |
| pH | 5 - 6 | 7.2 - 7.8 | geraldgrain.comguidechem.com |
| Reaction Temperature | 75 - 95 °C | 45 °C (initial), then 70 °C | google.comgeraldgrain.com |
| Precipitating Agent | Alkali Metal Bicarbonate | Ammonium Bicarbonate | google.comguidechem.com |
| Reported Yield | > 90% | 96.07% | google.comgeraldgrain.com |
Reaction of Methylisothiourea Sulfate with Hydrazine Sulfates
An alternative historical route involves the reaction of S-methylisothiourea sulfate with hydrazine sulfate. orgsyn.orgatamanchemicals.com This method relies on the hydrazinolysis of the S-alkylisothiourea derivative. google.com The reaction proceeds with the evolution of methyl mercaptan. orgsyn.org
A procedure suitable for larger-scale preparation involves reacting 20 moles of methylisothiourea sulfate with 40 moles of hydrazine sulfate in an aqueous solution. orgsyn.org The hydrazine sulfate is first dissolved in water with the addition of sodium hydroxide solution. orgsyn.org After the reaction is complete, the solution is treated with acetic acid and then sodium bicarbonate to precipitate the aminoguanidine bicarbonate. atamanchemicals.com This process has been reported to yield approximately 69% of the theoretical amount. orgsyn.org
Modern Synthetic Strategies and Process Intensification
Contemporary research into the synthesis of aminoguanidine bicarbonate focuses on improving efficiency, safety, and environmental sustainability. These strategies include optimizing precipitation methods and exploring novel energy sources to accelerate reaction times and improve yields.
Carbon Dioxide-Mediated Precipitation Approaches
The precipitation of aminoguanidine as its bicarbonate salt is a critical step in many synthetic routes, as it allows for easy isolation of the product due to its low solubility in water. sciencemadness.orgsciencemadness.org Modern approaches refine this step by directly using carbon dioxide. Aminoguanidine bicarbonate can be prepared by treating a cyanamide solution with hydrazine and then bubbling carbon dioxide through the solution. orgsyn.org This method can also be applied to the filtrate obtained after the reduction of nitrosoguanidine; saturating the solution with carbon dioxide results in the precipitation of aminoguanidinium bicarbonate. sci-hub.box
Process intensification strategies have also been explored, particularly in the context of carbon capture technologies. osti.govornl.gov Although not a direct synthesis of aminoguanidine bicarbonate, related research investigates the use of guanidine (B92328) compounds to capture CO2, which then precipitates as a bicarbonate salt. ornl.govmdpi.com This highlights the fundamental chemistry of bicarbonate formation with guanidinium (B1211019) structures, which is analogous to the precipitation step in aminoguanidine bicarbonate synthesis. Drying the wet cake of aminoguanidine bicarbonate under a carbon dioxide-containing atmosphere has also been shown to prevent discoloration and degradation of the final product. google.com
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool in chemical synthesis for its ability to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields. researchgate.net While the direct synthesis of aminoguanidine bicarbonate using microwaves is not extensively documented, its use in subsequent reactions demonstrates the compound's suitability for microwave-assisted chemistry.
For instance, aminoguanidine bicarbonate is used as a starting material for the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles. researchgate.netmdpi.com In this process, aminoguanidine bicarbonate is first converted to aminoguanidine hydrochloride, which then undergoes a condensation reaction with various carboxylic acids under controlled microwave conditions. mdpi.com The reactions are carried out in sealed vessels at high temperatures (e.g., 180°C), which is achievable due to the high polarity of the reaction mixture. mdpi.com This approach allows for a rapid and efficient synthesis of triazole derivatives, showcasing a modern application of aminoguanidine bicarbonate that benefits from advanced heating technologies. researchgate.netmdpi.com
One-Pot and Multi-Step Synthesis Pathways
The industrial production of aminoguanidine bicarbonate has evolved from traditional multi-step processes to more streamlined one-pot syntheses, aiming to enhance efficiency and product quality. These methodologies primarily revolve around the hydrazination of cyanamide or its derivatives.
One prominent multi-step pathway involves the initial preparation of a cyanamide solution from calcium cyanamide (often referred to as lime nitrogen). In this process, distilled water is added to lime nitrogen, and the mixture is maintained at a temperature of 45-50°C for several hours. After filtering out waste residues, dilute sulfuric acid is used to adjust the pH of the resulting calcium cyanamide solution to 6-7. Following another filtration, a cyanamide solution is obtained. This solution is then reacted with hydrazine hydrate at 50°C for approximately four hours. The final step involves the addition of ammonium bicarbonate to precipitate the aminoguanidine bicarbonate crude product.
Another multi-step approach begins with the reaction of calcium cyanamide with hydrazine sulfate to form an aminoguanidine solution. Subsequent purification steps are necessary to remove impurities. Acetic acid is used to dissolve the crude product, followed by the addition of oxalic acid to precipitate calcium oxalate. The pH is then adjusted to 8-9 with ammonia water. The filtered solution is finally reacted with an ammonium bicarbonate solution to crystallize the final product.
In contrast, one-pot or simplified multi-step processes aim to reduce the number of intermediate separations. One such method involves reacting an acidic aqueous solution of hydrazine hydrate directly with calcium cyanamide at an elevated temperature to produce an aminoguanidine solution. After filtering off inorganic salts, an alkali metal bicarbonate is added to the aminoguanidine solution to precipitate aminoguanidine bicarbonate, which can then be recovered as a relatively pure solid. This approach can achieve yields exceeding 90% based on hydrazine hydrate.
Modern synthesis methods often employ a one-pot aqueous reaction using hydrazine hydrate and lime nitrogen. In a typical procedure, hydrazine hydrate is dissolved in water, and the pH is adjusted to between 5 and 6 with sulfuric acid. Lime nitrogen is then added in portions while maintaining the reaction temperature. After a period of heating, the reaction mixture is filtered, and ammonium bicarbonate is added to the filtrate to induce crystallization, yielding the final product. These advanced methods emphasize simple, green chemistry principles, increasing product purity and reducing the number of reaction steps.
A comparison of reaction parameters for different pathways is detailed in the table below.
| Synthesis Pathway | Key Reactants | Temperature (°C) | pH | Key Process Steps | Reference |
|---|---|---|---|---|---|
| Multi-Step (via Cyanamide Solution) | Lime Nitrogen, Hydrazine Hydrate, Ammonium Bicarbonate | 45-50 (cyanamide prep), 50 (reaction) | 6-7 (cyanamide solution) | 1. Prepare cyanamide solution from lime nitrogen. 2. React with hydrazine hydrate. 3. Precipitate with ammonium bicarbonate. | |
| Multi-Step (via Calcium Cyanamide and Hydrazine Sulfate) | Calcium Cyanamide, Hydrazine Sulfate, Ammonium Bicarbonate | Not Specified | 8-9 (final adjustment) | 1. React calcium cyanamide and hydrazine sulfate. 2. Purify with acetic acid and oxalic acid. 3. Precipitate with ammonium bicarbonate. | |
| One-Pot/Simplified Multi-Step | Acidic Hydrazine Hydrate, Calcium Cyanamide, Alkali Metal Bicarbonate | 75-95 | Acidic | 1. React acidic hydrazine hydrate with calcium cyanamide. 2. Filter inorganic salts. 3. Precipitate with alkali metal bicarbonate. | |
| Modern One-Pot Aqueous Reaction | Hydrazine Hydrate, Lime Nitrogen, Sulfuric Acid, Ammonium Bicarbonate | 45 (initial), 70 (heating) | 7.2-7.8 | 1. Prepare acidic hydrazine sulfate solution. 2. Add lime nitrogen and react. 3. Filter and crystallize with ammonium bicarbonate. |
Chemical Reactivity and Derivatization Pathways of Aminoguanidine Bicarbonate
Acid-Base Interactions and Salt Formation
Aminoguanidine (B1677879) is a strong base that readily reacts with atmospheric carbon dioxide to form the more stable bicarbonate salt. sciencemadness.org Aminoguanidine bicarbonate itself exhibits characteristic acid-base properties. As the salt of a strong base (aminoguanidine) and a weak acid (carbonic acid), its aqueous solutions are basic. atamanchemicals.com
A primary reaction pathway for aminoguanidine bicarbonate involves its interaction with stronger acids to yield various aminoguanidinium salts. atamanchemicals.comatamankimya.comsciencemadness.org This straightforward acid-base chemistry allows for the convenient preparation of different salts by displacing the bicarbonate. For example, reaction with hydrochloric acid or nitric acid will produce aminoguanidinium chloride and aminoguanidinium nitrate, respectively.
The compound's structure in the solid state is noteworthy. X-ray diffraction analysis has revealed that aminoguanidine bicarbonate exists as a zwitterionic molecule, specifically 2-guanidinium-1-aminocarboxylate monohydrate, rather than a simple ionic salt. atamanchemicals.comsciencemadness.orgatamanchemicals.com This internal salt structure contributes to its relative stability compared to the free base.
Furthermore, aminoguanidine bicarbonate can participate in base-exchange reactions. The addition of an equimolar amount of the free base aminoguanidine to a solution of aminoguanidine bicarbonate results in the formation of aminoguanidinium carbonate. atamanchemicals.comsciencemadness.orgatamanchemicals.com Its interaction with carboxylic acids is particularly significant; depending on the reaction conditions and the nature of the carboxylic acid, it can either undergo a simple acid-base reaction to form a stable organic salt or proceed to a condensation reaction. ijisrt.comresearchgate.net
Table 1: Examples of Salts Formed from Aminoguanidine
| Reactant Acid | Resulting Aminoguanidine Salt | Reference |
|---|---|---|
| Carbonic Acid (from CO₂) | Aminoguanidine Bicarbonate | sciencemadness.org |
| Hydrochloric Acid | Aminoguanidine Hydrochloride | at.ua |
| Nitric Acid | Aminoguanidine Nitrate | at.ua |
| Carboxylic Acids | Aminoguanidinium Carboxylates | researchgate.net |
Condensation Reactions with Carbonyl Compounds
The nucleophilic nature of the terminal nitrogen atom of the hydrazine (B178648) moiety in aminoguanidine makes it highly reactive towards electrophilic carbonyl carbons. atamankimya.com This reactivity is the basis for its condensation reactions with a wide array of carbonyl-containing compounds, including aldehydes, ketones, and carboxylic acids. atamankimya.comnih.gov These reactions are fundamental to its role as a scavenger of reactive carbonyl species and as a starting material for more complex molecules. atamankimya.comresearchgate.net
Aminoguanidine bicarbonate reacts with carboxylic acids or their derivatives (such as esters) to form N-acylaminoguanidines, which are a class of hydrazides. atamankimya.comijisrt.com This reaction typically occurs under acidic conditions, which activate the carbonyl group of the carboxylic acid towards nucleophilic attack by the hydrazine nitrogen of aminoguanidine. ijisrt.com The resulting acylaminoguanidines are crucial intermediates in the synthesis of various heterocyclic systems, most notably 1,2,4-triazoles. at.uamdpi.com The acylation occurs specifically at the hydrazino moiety, which is a key step that precedes subsequent intramolecular cyclization. at.ua
The reaction of aminoguanidine bicarbonate with aldehydes and ketones leads to the formation of guanylhydrazones, which are a type of imine or Schiff base. atamankimya.comnih.gov This condensation reaction involves the nucleophilic attack of the primary amino group of the hydrazine part of aminoguanidine on the carbonyl carbon, followed by the elimination of a water molecule. atamankimya.com These guanylhydrazones are often stable, crystalline compounds and their formation serves as a versatile derivatization pathway. This reaction has been utilized to synthesize a variety of conjugates, some of which have been investigated for their biological activities. nih.gov
Cyclization Reactions for Heterocyclic Compound Synthesis
The molecular framework of aminoguanidine, containing a pre-formed chain of one carbon and three nitrogen atoms, makes it an exceptionally useful synthon for constructing nitrogen-containing heterocyclic rings. at.ua By reacting aminoguanidine bicarbonate with appropriate bifunctional reagents, a wide variety of five- and six-membered heterocycles can be synthesized efficiently.
One of the most prominent applications of aminoguanidine bicarbonate in heterocyclic chemistry is the synthesis of 3-amino-1,2,4-triazole derivatives. atamankimya.comat.ua The classical and most common approach involves a two-step, one-pot reaction with a carboxylic acid. mdpi.comresearchgate.net First, the aminoguanidine condenses with the carboxylic acid to form an N-acylaminoguanidine intermediate. mdpi.com Subsequently, this intermediate undergoes an intramolecular cyclization via dehydration, typically induced by heating, to form the 1,2,4-triazole (B32235) ring. at.uamdpi.com
Reaction Scheme for 1,2,4-Triazole Synthesis
Step 1 (Condensation): Aminoguanidine + R-COOH → R-CO-NH-NH-C(=NH)NH₂
Step 2 (Cyclization): R-CO-NH-NH-C(=NH)NH₂ → 3-Amino-5-R-1,2,4-triazole + H₂O
This methodology is broadly applicable, and various substituted triazoles can be prepared by simply changing the starting carboxylic acid. For instance, the reaction of aminoguanidine bicarbonate with formic acid is a standard procedure for producing the parent compound, 3-amino-1,2,4-triazole. orgsyn.org Modern synthetic enhancements, such as the use of microwave irradiation, have been developed to facilitate this reaction, offering a greener and more efficient route to these valuable compounds. mdpi.com This reaction is of industrial importance, as aminoguanidine bicarbonate is a key starting material for synthesizing intermediates used in the production of antiviral drugs like ribavirin. guidechem.com
Aminoguanidine bicarbonate is also employed in the synthesis of aminotriazines, which are six-membered heterocyclic compounds containing three nitrogen atoms. A notable method involves the reaction of aminoguanidine bicarbonate with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or other aliphatic diketones. at.uaresearchgate.net An advantageous feature of using aminoguanidine bicarbonate is its slight solubility in water. This results in a low equilibrium concentration of free aminoguanidine in the solution, which kinetically favors the desired cyclization reaction to form the triazine ring over the competing formation of osazone by-products. at.ua This controlled reactivity allows for an elegant and efficient synthesis of substituted 3-aminotriazines. at.ua For example, cyclization condensation reactions between benzyl (B1604629) derivatives and aminoguanidine bicarbonate have been reported to yield aminotriazine (B8590112) structures. ijisrt.com
Other Nitrogen-Containing Heterocyclic Systems
Aminoguanidine bicarbonate is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems beyond those previously discussed. Its unique structure, possessing both a hydrazine and a guanidine (B92328) moiety, allows for a range of cyclization and condensation reactions to form stable ring structures. Notable examples include the synthesis of 1,2,4-triazoles, tetrazoles, and 1,3,4-thiadiazoles, which are significant scaffolds in medicinal and materials chemistry.
The reaction of aminoguanidine bicarbonate with carboxylic acids or their derivatives is a common and effective method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles. researchgate.netnih.gov This condensation reaction, often carried out under acidic conditions and sometimes accelerated by microwave irradiation, provides a straightforward route to these important compounds. researchgate.netnih.gov For instance, the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acid catalysis has been studied to optimize the yield of 5-substituted 3-amino-1,2,4-triazoles. researchgate.netnih.gov A general and environmentally friendly synthesis has been developed using sealed reaction vials under controlled microwave conditions, which is particularly suitable for volatile carboxylic acids. researchgate.netnih.gov The reaction of aminoguanidine bicarbonate with formic acid, for example, is a known method for producing 3-amino-1,2,4-triazole. researchgate.net
Aminoguanidine bicarbonate also serves as a starting material for the synthesis of tetrazoles. One established method involves the diazotization of aminoguanidine with nitrous acid in a strong mineral acid medium. tandfonline.com This reaction leads to the formation of 5-aminotetrazole, a key building block for a variety of energetic materials and pharmaceuticals. tandfonline.com Furthermore, aminoguanidine bicarbonate can be used to prepare specific tetrazole salts, such as aminoguanidinium 5-nitroaminotetrazole, through its reaction with nitroguanylazide. rsc.org This reaction proceeds with the evolution of carbon dioxide and results in the formation of a salt that is insoluble in the alcoholic solution. rsc.org
In addition to triazoles and tetrazoles, aminoguanidine bicarbonate can be a precursor for 1,3,4-thiadiazole (B1197879) derivatives. Although direct synthesis from aminoguanidine bicarbonate is less commonly detailed, the core aminoguanidine structure is fundamental to forming the thiadiazole ring. Typically, aminoguanidine is first converted to a thiosemicarbazide (B42300) derivative, which then undergoes cyclization. For example, the reaction of thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent like polyphosphate ester (PPE) can yield 2-amino-1,3,4-thiadiazoles. nih.gov
The following table summarizes the synthesis of various nitrogen-containing heterocyclic systems from aminoguanidine bicarbonate:
| Heterocyclic System | Reactants | Key Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole | Aminoguanidine bicarbonate, Carboxylic acid | Acid catalysis, Microwave irradiation | 5-Substituted 3-amino-1,2,4-triazole | researchgate.netnih.gov |
| 1,2,4-Triazole | Aminoguanidine bicarbonate, Formic acid | Heating | 3-Amino-1,2,4-triazole | researchgate.net |
| Tetrazole | Aminoguanidine, Nitrous acid | Strong mineral acid | 5-Aminotetrazole | tandfonline.com |
| Tetrazole Salt | Aminoguanidine bicarbonate, Nitroguanylazide | Aqueous ethanol | Aminoguanidinium 5-nitroaminotetrazole | rsc.org |
| 1,3,4-Thiadiazole | Thiosemicarbazide (derived from aminoguanidine), Carboxylic acid | Polyphosphate ester (PPE) | 2-Amino-1,3,4-thiadiazole | nih.gov |
Metal Complexation and Coordination Chemistry Studies
The coordination chemistry of aminoguanidine and its derivatives is an area of significant interest due to the diverse coordinating abilities of these ligands and the potential applications of their metal complexes. Aminoguanidine itself can act as a versatile ligand, coordinating to metal ions in various modes, including as a neutral molecule or as a cation. ajrconline.org Its derivatives, particularly Schiff bases formed by the condensation of aminoguanidine with aldehydes or ketones, have been extensively studied for their ability to form stable complexes with a wide range of transition metals. nih.gov
Formation of Organometallic Derivatives (e.g., Tin(IV) complexes)
Research has demonstrated the formation of organotin(IV) derivatives from reactions involving aminoguanidine bicarbonate. researchgate.net Equimolar reactions between organotin(IV) precursors, such as tributyltin chloride (SnClBu₃), triphenyltin (B1233371) chloride (SnClPh₃), and tin(IV) chloride (SnCl₄), and aminoguanidine bicarbonate in methanol (B129727) have been investigated. These reactions have yielded both 2:1 and 1:1 metal-to-ligand carbonate complexes, as well as a 1:2 semicarbazide (B1199961) derivative. researchgate.net
For instance, the reaction with SnClBu₃ resulted in a 4-coordinated tin(IV) center with a bridging-bidentate carbonate, while the reaction with SnClPh₃ produced a 5-coordinated metal center with a bridging-tridentate carbonate. researchgate.net When tin(IV) tetrachloride was used as the precursor, a 6-coordinated tin(IV) derivative was obtained, featuring a bidentate semicarbazide coordinated to the metal center. researchgate.net The formation of these complexes indicates that the bicarbonate component of aminoguanidine bicarbonate can act as a source for the carbonate ligand in the resulting organotin complexes.
The following table presents data on the formation of organotin(IV) derivatives from aminoguanidine bicarbonate:
| Organotin(IV) Precursor | Molar Ratio (Metal:Ligand) | Resulting Complex Type | Coordination at Tin(IV) Center | Reference |
|---|---|---|---|---|
| SnClBu₃ | 2:1 | Carbonate complex | 4-coordinated, bridging-bidentate carbonate | researchgate.net |
| SnClPh₃ | 1:1 | Carbonate complex | 5-coordinated, bridging-tridentate carbonate | researchgate.net |
| SnCl₄ | 1:2 | Semicarbazide derivative | 6-coordinated, bidentate semicarbazide | researchgate.net |
Ligand Properties of Aminoguanidine and its Derivatives
Aminoguanidine and its derivatives are versatile ligands capable of coordinating with a variety of metal ions. The coordination behavior of aminoguanidine is influenced by the reaction medium, particularly the pH. ajrconline.org In neutral or basic conditions, neutral aminoguanidine can act as a bidentate ligand, coordinating through the N1 imino nitrogen and the N4 amino nitrogen to form a stable five-membered chelate ring. researchgate.netajrconline.org This mode of coordination has been observed in complexes with Pt(II) and Pd(II). researchgate.net In acidic media, aminoguanidine can exist as a monoprotonated cation, which has been shown to coordinate as a monodentate ligand through the N4 amino group. researchgate.net
Schiff bases derived from aminoguanidine are particularly effective multidentate ligands. For example, salicylidene aminoguanidine, formed from salicylaldehyde (B1680747) and aminoguanidine, acts as a tridentate (N,N,O) donor ligand in its complexes with Cu(II). nih.gov Similarly, pyridoxylidene-aminoguanidine (PLAG), a Schiff base of pyridoxal (B1214274) and aminoguanidine, coordinates as a tridentate ONN ligand through the deprotonated phenolic oxygen, the azomethine nitrogen, and an imino nitrogen of the aminoguanidine fragment. nih.gov This coordination results in the formation of two metallocycles: a six-membered ring involving the pyridoxylidene moiety and a five-membered ring with the aminoguanidine part. nih.gov
Complexes of aminoguanidine and its derivatives have been reported with a variety of metal ions, including Cu(II), Ni(II), Pt(II), Pd(II), V(V), Co(III), Fe(III), and Zn(II). ajrconline.orgnih.gov The geometry of these complexes varies depending on the metal ion and the specific ligand. For instance, Cu(II) complexes with salicylidene aminoguanidine have been reported, and Ni(II) complexes with aminoguanidine can exhibit a square planar geometry. ajrconline.orgnih.gov Iron(III) forms octahedral complexes with Schiff bases of aminoguanidine. researchgate.net
The following table summarizes the ligand properties of aminoguanidine and its derivatives:
| Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry | Reference |
|---|---|---|---|---|
| Aminoguanidine (neutral) | Pt(II), Pd(II) | Bidentate (N1, N4) | Square planar | researchgate.net |
| Aminoguanidine (monocation) | Pt(II) | Monodentate (N4) | - | researchgate.net |
| Salicylidene aminoguanidine | Cu(II) | Tridentate (N,N,O) | - | nih.gov |
| Pyridoxylidene-aminoguanidine (PLAG) | Fe(III), Co(II), Zn(II) | Tridentate (O,N,N) | Octahedral (Fe, Co), Square-pyramidal (Zn) | nih.gov |
| Aminoguanidine | Ni(II) | Bidentate | Square planar | ajrconline.org |
Applications of Aminoguanidine Bicarbonate As a Reagent in Specialized Chemical Syntheses
Precursor for High-Value Guanidine-Based Compounds
Aminoguanidine (B1677879) bicarbonate is a well-established precursor for the synthesis of a diverse array of high-value guanidine-based compounds, particularly heterocyclic systems containing the 1,2,4-triazole (B32235) ring. ijisrt.comresearchgate.netmdpi.comresearchgate.net The reactivity of aminoguanidine bicarbonate allows for cyclization reactions with various reagents to form these valuable scaffolds, which are integral to many medicinally important compounds. ijisrt.com
The synthesis of 3-amino-1,2,4-triazole is a prime example of the utility of aminoguanidine bicarbonate. By reacting finely powdered aminoguanidine bicarbonate with formic acid, a foaming mixture is produced which, upon heating, yields aminoguanidine formate. This intermediate, when held at an elevated temperature, cyclizes to form 3-amino-1,2,4-triazole in high yields (95-97%). orgsyn.org This straightforward and efficient synthesis highlights the importance of aminoguanidine bicarbonate as a starting material.
Furthermore, aminoguanidine bicarbonate can be used to synthesize a variety of 5-substituted 3-amino-1,2,4-triazoles through direct condensation with carboxylic acids. mdpi.comresearchgate.net This reaction can be performed under acidic catalysis and has been optimized using microwave-assisted synthesis, providing a green and straightforward route to these valuable building blocks. mdpi.com The resulting 5-substituted 3-amino-1,2,4-triazoles are themselves important precursors for more complex molecules with a range of biological activities. ijisrt.com
The versatility of aminoguanidine bicarbonate extends to the synthesis of other guanidine (B92328) derivatives that have shown potential as antitumor and antileukemic agents, as well as neuraminidase inhibitors for influenza. atamanchemicals.comchemicalbook.com Its role as a foundational building block empowers researchers to create innovative drugs targeting a wide array of medical conditions. atamanchemicals.comatamankimya.com
| Compound Class | Specific Example | Synthetic Utility/Application | Reference |
|---|---|---|---|
| 1,2,4-Triazoles | 3-amino-1,2,4-triazole | Precursor for various pharmaceuticals and agrochemicals. | orgsyn.org |
| Substituted 1,2,4-Triazoles | 5-substituted 3-amino-1,2,4-triazoles | Building blocks for compounds with antifungal, antibacterial, and anticancer properties. | mdpi.comresearchgate.net |
| Bioactive Guanidine Derivatives | Various complex guanidine compounds | Investigated for antitumor, antileukemic, and antiviral (neuraminidase inhibitors) activities. | atamanchemicals.comchemicalbook.com |
Role in the Synthesis of Complex Organic Molecules
Aminoguanidine bicarbonate is a key reagent in the construction of complex organic molecules, particularly nitrogen-containing heterocyclic compounds. ijisrt.com Its ability to undergo condensation reactions with a variety of functional groups makes it an invaluable tool for organic chemists. The aminoguanidine scaffold is versatile and has been incorporated into several clinically used drugs. ijisrt.com
One of the primary applications of aminoguanidine bicarbonate in complex molecule synthesis is its reaction with dicarbonyl compounds. These reactions can lead to the formation of various heterocyclic systems. For example, aminoguanidine reacts with α-dicarbonyl compounds to form triazines. researchgate.netresearchgate.net This reactivity is crucial for building complex molecular architectures.
The condensation of aminoguanidine bicarbonate with carboxylic acids is a widely used method for the synthesis of 1,2,4-triazole derivatives, as mentioned previously. researchgate.netmdpi.com This reaction can be carried out under various conditions, including microwave irradiation, to afford a wide range of substituted triazoles. mdpi.com These triazoles can then be further functionalized to produce more complex molecules with desired biological activities.
Aminoguanidine bicarbonate also participates in multicomponent reactions, which are efficient processes for the synthesis of complex molecules in a single step. Its use as a building block in such reactions allows for the rapid generation of molecular diversity, which is highly valuable in drug discovery and materials science. mdpi.com The ability of aminoguanidine bicarbonate to form fused heterocyclic systems further expands its utility in the synthesis of complex organic molecules.
| Reaction Type | Reactant | Resulting Molecular Scaffold | Significance | Reference |
|---|---|---|---|---|
| Condensation | α-Dicarbonyl Compounds | Triazines | Formation of key heterocyclic core structures. | researchgate.netresearchgate.net |
| Condensation/Cyclization | Carboxylic Acids | 1,2,4-Triazoles | Access to a broad range of biologically active compounds. | researchgate.netmdpi.com |
| Condensation | Various aldehydes and ketones | Aminoguanidine hydrazones | Intermediates for further synthesis and compounds with potential biological activity. | nih.gov |
Emerging Applications in C1 Chemistry and Carbon Dioxide Capture
While direct studies on aminoguanidine bicarbonate for CO2 capture are not extensively detailed, the broader class of guanidine compounds, for which aminoguanidine bicarbonate is a precursor, has garnered significant interest in C1 chemistry and carbon dioxide (CO2) capture technologies. Guanidine superbases are being investigated for their potential to capture CO2 from various sources, including ambient air.
Research into guanidine-based superbases has shown that they can efficiently capture CO2. The mechanism often involves the reaction of the guanidine compound with CO2 in the presence of water to form a stable bicarbonate salt. The thermodynamics of this process are favorable, with the formation of the bicarbonate salt being an exothermic process.
Kinetic studies have demonstrated that the rate of CO2 capture can be influenced by the structure of the guanidine compound and the reaction conditions. The presence of specific functional groups can enhance the rate of CO2 absorption. The choice of solvent also plays a crucial role in both the thermodynamics and kinetics of CO2 capture and release.
A critical aspect of any CO2 capture technology is the ability to regenerate the absorbent for reuse, which minimizes costs and environmental impact. For guanidine-based absorbents, regeneration typically involves heating the bicarbonate salt to release the captured CO2.
Studies have shown that the CO2 can be released from guanidinium (B1211019) bicarbonate salts at relatively mild temperatures, which is a significant advantage over traditional amine-based scrubbing technologies that require higher temperatures and thus more energy for regeneration. The solid nature of the guanidinium bicarbonate salt can also simplify the separation and regeneration process. The development of efficient and low-energy regeneration methods is a key area of ongoing research in the field of guanidine-based CO2 capture.
Integration in Material Science Research (e.g., corrosion inhibitors, energetic materials)
Aminoguanidine bicarbonate and its derivatives have found applications in various areas of material science, including as corrosion inhibitors and as precursors for energetic materials. atamanchemicals.com
As corrosion inhibitors, aminoguanidine derivatives can form a protective layer on metal surfaces, thereby preventing corrosion. The nitrogen atoms in the guanidine group can coordinate with metal ions, leading to the formation of a stable film that inhibits the corrosion process. The ability to tailor the structure of the aminoguanidine derivative allows for the development of corrosion inhibitors with specific properties for different metals and environments.
In the field of energetic materials, aminoguanidine bicarbonate is used as a precursor for the synthesis of nitrogen-rich compounds. atamanchemicals.com These compounds are of interest due to their high heats of formation and their potential to release large amounts of energy upon decomposition. The high nitrogen content of aminoguanidine makes it an attractive starting material for the synthesis of energetic materials with desirable properties, such as high performance and low sensitivity. Research in this area focuses on the synthesis and characterization of new energetic materials derived from aminoguanidine and its derivatives.
Advanced Analytical Methodologies for Aminoguanidine Bicarbonate Characterization in Research
Chromatographic Separations and Quantification
Chromatographic techniques are fundamental for separating aminoguanidine (B1677879) bicarbonate from impurities and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the most prominently cited method, while Gas Chromatography (GC) and Thin Layer Chromatography (TLC) also serve specific analytical purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment and quantification of aminoguanidine bicarbonate. Reversed-phase HPLC (RP-HPLC) is particularly effective.
Research Findings: A validated RP-HPLC method has been developed for the quantification of residual aminoguanidine in drug substances. rjptonline.orgrjptonline.org This method involves a pre-column derivatization step with 1-Naphthyl isothiocyanate to form a UV-active thiourea derivative. The separation is achieved on a C18 column with a gradient elution mobile phase composed of a pH 3 buffer (ortho-phosphoric acid and triethylamine) and methanol (B129727), with detection at 220 nm. rjptonline.orgrjptonline.org The method demonstrated linearity in the concentration range of 0.015 µg/mL to 0.750 µg/mL, with a limit of detection (LOD) of 0.010 µg/mL and a limit of quantitation (LOQ) of 0.015 µg/mL. rjptonline.orgrjptonline.org
Another method for determining the purity of aminoguanidine carbonate by HPLC uses a C18 column with a mobile phase consisting of methanol and an ammonium sulfate buffer (pH 2-5). google.com Optimal conditions were identified as a mobile phase of methanol and 0.075mol/L ammonium sulfate buffer (pH 2.5) in a 5:95 ratio, a flow rate of 1.0 mL/min, a column temperature of 35°C, and a detection wavelength of 220 nm. google.com A Certificate of Analysis for a commercial standard of aminoguanidinium bicarbonate reports an HPLC purity of 98.58% using an Evaporative Light Scattering Detector (ELSD). lgcstandards.com
Table 1: HPLC Methods for Aminoguanidine Bicarbonate Analysis
| Parameter | Method 1 (Derivatization) rjptonline.orgrjptonline.org | Method 2 (Direct) google.com |
|---|---|---|
| Column | RP-18 | Silica gel reversed-phase C18 |
| Mobile Phase | Gradient elution with pH 3 buffer (ortho-phosphoric acid & triethylamine) and Methanol | Isocratic: Methanol and Ammonium Sulfate buffer (5:95) |
| pH | 3.0 | 2.5 |
| Flow Rate | Not Specified | 1.0 mL/min |
| Detector | UV-Vis | UV-Vis |
| Wavelength | 220 nm | 220 nm |
| Temperature | Not Specified | 35 °C |
| Derivatization | 1-Naphthyl isothiocyanate | None |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like aminoguanidine bicarbonate, derivatization is typically required to increase volatility and thermal stability.
Research Findings: While detailed research articles specifying GC methods for aminoguanidine bicarbonate are not abundant, the PubChem database indicates the availability of GC-MS data for the compound, which confirms the feasibility of the technique. nih.gov The analysis by GC requires the sample to be vaporized without decomposition. ccsknowledge.com Due to the salt-like and thermally labile nature of aminoguanidine bicarbonate, direct injection is challenging. Derivatization to a more volatile form would be a necessary prerequisite for successful GC analysis, followed by detection using a flame ionization detector (FID) or a mass spectrometer (MS).
Thin Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic method used for qualitative analysis, purity checks, and monitoring the progress of reactions. libretexts.org It operates by separating components of a mixture based on their differential affinities for a stationary phase (e.g., silica gel) and a mobile phase. libretexts.org
Research Findings: Specific, validated TLC methods for aminoguanidine bicarbonate are not extensively detailed in readily available literature. However, the principles of TLC suggest that a polar stationary phase like silica gel would be appropriate. Given that aminoguanidine is highly polar, a polar mobile phase, likely a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, would be required to achieve appropriate migration and separation from non-polar impurities. Visualization could be achieved using ninhydrin spray, which reacts with the primary amine groups to produce a colored spot, or by using a UV lamp if the compound or its impurities are UV-active. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For aminoguanidine bicarbonate, NMR confirms the presence and connectivity of atoms in both the aminoguanidinium cation and the bicarbonate anion.
Research Findings: Certificates of Analysis for commercial aminoguanidine bicarbonate confirm that its structure is verified by NMR. lgcstandards.com While a comprehensive public spectral database with assigned ¹H and ¹³C peaks for aminoguanidine bicarbonate is limited, data for related compounds and isotopically labeled versions are available. For instance, ¹³C-labeled aminoguanidine bicarbonate is used as a stable isotope standard in research. scbt.comalfa-chemistry.comclearsynth.com
¹H NMR: In a suitable solvent like D₂O, the ¹H NMR spectrum is expected to be simple. The protons on the various nitrogen atoms of the aminoguanidinium cation would likely appear as broad signals due to rapid exchange with the solvent and with each other, as well as the influence of the quadrupolar ¹⁴N nuclei.
¹³C NMR: The ¹³C NMR spectrum is more definitive. A single resonance is expected for the guanidinium (B1211019) carbon of the aminoguanidinium cation. A ¹³C NMR spectrum for the related aminoguanidine sulfate in D₂O shows this carbon peak, providing a reference point for the cation's chemical shift. chemicalbook.com A second, separate resonance would correspond to the carbon atom of the bicarbonate anion.
2D NMR (HSQC, HMBC): While likely unnecessary for such a small molecule, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments could be used for definitive assignment. An HMBC experiment would show a correlation between the nitrogen-bound protons and the guanidinium carbon, confirming the C-N-H connectivity within the cation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Spectroscopic methods like IR and UV-Vis are used to identify functional groups and conjugated systems within a molecule, serving as rapid and reliable quality control tools.
Research Findings: Infrared (IR) Spectroscopy: IR spectroscopy is routinely used to confirm the identity of aminoguanidine bicarbonate. lgcstandards.comthermofisher.com The spectra, available from databases like NIST and PubChem, show characteristic absorption bands corresponding to the functional groups present. nih.govnist.govnist.gov FTIR spectra have been recorded using both KBr-pellet and Attenuated Total Reflectance (ATR) techniques. nih.gov
Table 2: Characteristic IR Absorption Bands for Aminoguanidine Bicarbonate
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3400-3100 | N-H | Stretching (amines, imines) |
| 1700-1640 | C=N | Stretching (guanidinium group) |
| ~1600 | N-H | Bending (primary amines) |
| 1400-1300 | C-N | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. Aminoguanidine itself does not possess extensive chromophores that absorb strongly in the visible region, but it does absorb in the UV range. This property is exploited in HPLC methods that use UV detectors for quantification. rjptonline.orgrjptonline.orggoogle.com The detection wavelength of 220 nm used in several HPLC methods indicates significant absorbance in the far-UV region, likely attributable to n→π* transitions in the guanidinium group. rjptonline.orgrjptonline.orggoogle.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity
Mass spectrometry is a key analytical technique for confirming the molecular weight and elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.
Research Findings: The identity of aminoguanidine bicarbonate is regularly confirmed by mass spectrometry. lgcstandards.comchemicalbook.com Electrospray ionization (ESI) is a suitable technique for analyzing this pre-ionized, polar compound. nih.gov In positive-ion mode ESI-MS, the spectrum would show a prominent peak corresponding to the aminoguanidinium cation [CH₆N₄ + H]⁺.
Expected m/z: The aminoguanidine free base (CH₆N₄) has a molecular weight of approximately 74.06 g/mol . The protonated cation would have an expected m/z of ~75.07.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For the aminoguanidinium cation (CH₇N₄⁺), the calculated exact mass is 75.06687. An HRMS measurement confirming this value would provide unambiguous evidence for the cation's identity.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural information. A study investigating the reactions of aminoguanidine using ESI-MS explored its reactivity and characterized the resulting products, demonstrating the utility of MS in studying the compound's chemistry. nih.gov The fragmentation of the aminoguanidinium cation would likely involve the loss of neutral molecules such as ammonia (NH₃) or diazene (N₂H₂).
It is important to note that when using bicarbonate in ESI-MS, especially for larger molecules like proteins, it can sometimes cause in-source denaturation or the formation of CO₂ adducts, which can complicate spectral interpretation. nih.govwaters.com However, for a small molecule like aminoguanidine, obtaining a clean mass spectrum of the cation is generally straightforward.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to investigate the crystalline structure of materials. researchgate.net It provides detailed information about the atomic arrangement, crystal phases, and other structural parameters of a solid sample. researchgate.net The technique works by irradiating a crystalline material with X-rays and measuring the angles and intensities of the diffracted beams. Each crystalline solid produces a unique diffraction pattern, which acts as a fingerprint for its structure.
| Parameter | Finding | Significance |
|---|---|---|
| Molecular Form | Zwitterionic sciencemadness.org | Reveals the presence of both positive and negative charges within the same molecule, impacting solubility and reactivity. |
| Confirmed Structure | 2-guanidinium-1-aminocarboxylate monohydrate sciencemadness.org | Provides the precise chemical identity and arrangement in the solid state, correcting assumptions based on the common name. |
| Technique | Single Crystal X-ray Diffraction sciencemadness.org | Allows for the unambiguous determination of the three-dimensional atomic arrangement in the crystal. |
Future Prospects and Interdisciplinary Research Directions for Aminoguanidine Bicarbonate
Discovery of Novel Chemical Transformations and Catalytic Applications
The utility of aminoguanidine (B1677879) bicarbonate as a precursor is well-documented in the synthesis of pharmaceuticals, pesticides, and dyes. geraldgrain.cominnospk.commultichemindia.com Ongoing research continues to expand its synthetic applications, exploring new chemical reactions and catalytic functions.
A key area of development is its use in forming heterocyclic compounds, which are central structures in many medicinal agents. ijisrt.com For instance, aminoguanidine bicarbonate undergoes cyclization condensation reactions with carboxylic acids to produce 3-amino-1H-1,2,4-triazole, a precursor for more complex derivatives. ijisrt.com Researchers have successfully synthesized novel 1H-1,2,4-triazol-3-yl-benzenesulfonamide derivatives using this method. ijisrt.com
Beyond its role as a reactant, aminoguanidine bicarbonate is being explored as a precursor for catalytic materials. Scientists have used it to create aminoguanidine nickel complexes, which serve as precursors for high-purity nickel oxide nanoparticles. geraldgrain.com These nanoparticles exhibit significant potential in the fields of electronics and catalysis, demonstrating how the compound can be leveraged to create materials with advanced functional properties. geraldgrain.com
Table 1: Selected Chemical Transformations Involving Aminoguanidine Bicarbonate
| Product Class | Role of Aminoguanidine Bicarbonate | Application Area |
|---|---|---|
| 1,2,4-Triazoles | Primary reactant in cyclization condensation | Pharmaceuticals, Agrochemicals |
| Cationic Dyes (e.g., Red 2BL, X-GRL) | Key intermediate | Textile Industry |
| Nickel Oxide Nanoparticles | Precursor for nickel complex | Electronics, Catalysis |
Design and Synthesis of Advanced Guanidine-Based Functional Materials
The inherent reactivity of the guanidine (B92328) group makes aminoguanidine bicarbonate an excellent candidate for developing advanced functional materials. Research is moving beyond its traditional use as an intermediate to incorporating it into the final structure of materials with specific, high-value properties.
In the field of material science, it has been instrumental in the design of luminescent materials. geraldgrain.com For example, new thorium complexes synthesized with aminoguanidine-based ligands have demonstrated enhanced optical properties. geraldgrain.com Furthermore, its derivatives are being investigated for their antioxidant capabilities. geraldgrain.commultichemindia.com
The compound also serves as a raw material in the production of specialized polymers and agents for material modification. Its applications include the manufacture of color film and plastic foaming agents, where its chemical decomposition or reactivity is harnessed for specific industrial outcomes. innospk.comatamanchemicals.com
Table 2: Functional Materials Derived from Aminoguanidine Bicarbonate
| Material Type | Function/Property | Industry Application |
|---|---|---|
| Thorium Complexes | Luminescence, Antioxidant | Advanced Optics, Material Science |
| Nickel Oxide Nanoparticles | Catalytic, Electronic | Chemical Manufacturing, Electronics |
| Foaming Agents | Gas generation for porous structures | Plastics, Consumer Products |
Computational Design of Next-Generation Guanidine Derivatives
Computational chemistry is becoming a vital tool for accelerating the discovery of new molecules with desired properties. By using theoretical models, researchers can predict the characteristics and reactivity of novel guanidine derivatives before committing to laboratory synthesis, saving time and resources.
Density Functional Theory (DFT) and other computational methods are employed to study the reactivity and electronic structure of potential derivatives. nih.gov For instance, in the development of new antidiabetic agents, computational approaches helped rationalize the design of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives, with molecular dynamics simulations validating the stability of the most potent compounds at their biological target. nih.gov
Similarly, computational studies have been performed to design and screen high-energy materials based on guanidine structures. researchgate.net These studies calculate key properties such as heat of formation, density, and detonation velocity to identify promising candidates that meet the stringent criteria for high-energy density materials. researchgate.net This predictive power allows for the logical design of next-generation compounds derived from the aminoguanidine scaffold for a wide range of applications.
Contributions to Sustainable Chemistry and Green Synthesis Initiatives
Aminoguanidine bicarbonate is increasingly recognized for its role in sustainable and green chemistry. geraldgrain.com Modern synthesis methods for the compound itself are being optimized to be more environmentally friendly. geraldgrain.com These advanced methods often involve simple, one-pot aqueous reactions that improve product purity, increase yield, and reduce the number of reaction steps. geraldgrain.comopenpr.com
Green chemistry principles are also evident in the choice of raw materials for its synthesis. Processes that utilize reagents like cyanamide, carbon dioxide, and ammonia avoid the use of more hazardous substances, improving both safety and atom economy. geraldgrain.com
Beyond its own synthesis, aminoguanidine bicarbonate contributes to broader green initiatives. It is being explored for its potential in carbon dioxide capture, a critical area of research for mitigating climate change. geraldgrain.com Its use as a versatile and efficient intermediate reduces waste in the production of pharmaceuticals and agrochemicals, aligning with the goals of sustainable industrial practices. geraldgrain.comopenpr.com
Q & A
Q. How is aminoguanidine bicarbonate synthesized for laboratory use, and what purity validation methods are recommended?
Aminoguanidine bicarbonate can be synthesized via:
- Reduction of nitroguanidine with zinc powder under acidic conditions, yielding high-purity product .
- Reaction of calcium cyanamide with hydrazine sulfate , followed by purification via recrystallization from hot water .
For validation, use elemental analysis (C, H, N composition), 1H NMR (to confirm structural integrity), and melting point determination (e.g., ~94°C for Res-acetophenone guanylhydrazone derivatives) .
Q. What is the mechanistic role of guanidine ligands in CO₂ capture via amino acid sorbent regeneration?
Guanidine ligands (e.g., bis-iminoguanidines, BIGs) deprotonate zwitterionic amino acids, converting them into anionic forms that release bicarbonate (HCO₃⁻). The resulting guanidinium-bicarbonate complex (e.g., GBIGH₂(HCO₃)₂(H₂O)₂) crystallizes, removing CO₂ from solution. Equilibrium is reached at pH ~10–10.2, where guanidine groups become deprotonated, halting crystallization .
Q. Which analytical techniques are used to quantify CO₂ capture efficiency in guanidine-bicarbonate systems?
- Ion Chromatography (IC): Measures carbonate/carbamate concentrations in solution .
- 1H NMR: Tracks amino acid regeneration and bicarbonate removal kinetics .
- Gravimetric Analysis: Determines cyclic CO₂ capacity (e.g., 0.33 mol CO₂/mol glycine) by weighing crystallized salts before/after thermal decomposition at 120°C .
Advanced Research Questions
Q. How can guanidine ligand selection be optimized for enhanced CO₂ cyclic capacity and thermal stability?
Key parameters include:
- Gravimetric CO₂ Capacity: Bicarbonate-binding ligands (e.g., BIG 1b) have twice the capacity of carbonate-binding analogs (0.3 vs. 0.15 mol CO₂/mol ligand) .
- Enthalpy of CO₂ Release: Ligands with lower enthalpy (e.g., BIG 1b) reduce energy demands during regeneration .
- Thermal Stability: Heat tolerance (e.g., BIG 1b stable at 120°C for 1 week) ensures recyclability .
Methodological Tip: Screen ligands via combinatorial crystallization trials at varying pH (8–12) and bicarbonate concentrations (0.1–1 M) .
Q. What experimental strategies resolve discrepancies in reported CO₂ capacities across guanidine-bicarbonate studies?
Common contradictions arise from:
- pH Variability: Capacities drop sharply above pH 10.2 due to ligand deprotonation . Standardize pH monitoring with calibrated probes.
- Crystallization Kinetics: Slow equilibria in three-phase systems (solid-liquid-gas) may lead to underestimation. Extend stirring times (>2 hours) and use in-situ NMR to confirm equilibrium .
- Ligand Degradation: Impurities from synthesis (e.g., unreacted nitroguanidine) reduce efficiency. Validate ligand purity via HPLC before use .
Q. How do thermodynamic parameters influence guanidine-bicarbonate regeneration in direct air capture (DAC) systems?
- Solubility-Driven Regeneration: The solubility difference between GBIG and GBIGH₂(HCO₃)₂(H₂O)₂ dictates regeneration efficiency. Lower solubility of the crystallized salt drives CO₂ removal .
- Energy Requirements: Heating crystals at 120°C releases CO₂ and H₂O, with energy costs ~3.45 GJ/t CO₂. Optimize by integrating low-temperature (≤100°C) decomposition pathways .
Experimental Design: Use differential scanning calorimetry (DSC) to measure decomposition enthalpies and identify energy-efficient regeneration conditions .
Methodological Challenges and Solutions
Q. How to address carbamylation during protein refolding in urea buffers containing guanidine/bicarbonate?
- Problem: Urea decomposition produces cyanate, which carbamylates amino groups, altering protein function .
- Solution: Use freshly prepared urea solutions and scavengers (e.g., Tris, glycine, or ammonium bicarbonate) to neutralize cyanate. Alternatively, substitute urea with guanidine hydrochloride, which avoids carbamylation .
Q. What protocols ensure reproducibility in synthesizing guanidine-bicarbonate coordination complexes?
- Standardize CO₂ Bubbling Rates: Controlled gas flow (e.g., 0.5 L/min) ensures consistent bicarbonate formation .
- Monitor Crystal Morphology: Use X-ray diffraction (XRD) to confirm crystallinity (e.g., guanidine bicarbonate vs. amorphous carbonate salts) .
- Validate via NQCC: Nuclear quadrupole coupling constants (NQCC) from NQR spectra confirm hydrogen bonding patterns in crystalline structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
